Ethyl 2-propyloxazole-4-carboxylate
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Overview
Description
Ethyl 2-propyloxazole-4-carboxylate: is a heterocyclic organic compound that belongs to the oxazole family It is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-propyloxazole-4-carboxylate can be synthesized through a multi-step process starting from butyronitrile. The synthesis involves the formation of intermediates such as hydrazide and amide, which are then converted to the desired compound . The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-propyloxazole-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the acyl group with a nucleophile, often facilitated by acid catalysts.
Common Reagents and Conditions:
Nucleophilic Acyl Substitution: Common reagents include thionyl chloride (SOCl2) and alcohols under acidic conditions.
Reduction: Reagents like LiAlH4 or BH3/THF are used under anhydrous conditions.
Oxidation: Oxidizing agents like KMnO4 or CrO3 are used in aqueous or acidic media.
Major Products Formed:
Nucleophilic Acyl Substitution: Formation of esters or amides depending on the nucleophile used.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Ethyl 2-propyloxazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-propyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in metabolic pathways or cellular processes .
Comparison with Similar Compounds
2-Propyloxazole: A closely related compound with similar structural features.
2,4-Disubstituted Thiazoles: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Uniqueness: Ethyl 2-propyloxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Biological Activity
Ethyl 2-propyloxazole-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis, and applications based on various research findings.
Chemical Structure and Properties
This compound is characterized by its oxazole ring, which is known for contributing to the biological activity of many compounds. The molecular formula is C8H11N1O3, and it features an ethyl ester group that enhances its solubility and bioavailability. Understanding the structure-activity relationship (SAR) is crucial for predicting its biological effects.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Involving the reaction of ethyl acetoacetate with propyloxazole derivatives.
- Cyclization Methods : Utilizing appropriate reagents to facilitate the formation of the oxazole ring.
These synthetic pathways are significant as they can influence the yield and purity of the final product, which is essential for biological testing.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing promising antibacterial activity.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in Chemistry & Biology Interface demonstrated the synthesis of derivatives of this compound and their subsequent evaluation against various microbial strains. The results indicated that modifications to the structure could enhance antimicrobial activity, paving the way for new drug development .
- Inflammation Model : Another study focused on using this compound in a rat model of induced inflammation. The compound significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Pathways : It may inhibit enzymes involved in inflammatory responses or bacterial metabolism.
- Modulation of Cytokine Release : The compound appears to modulate the release of cytokines, which are key players in inflammation and immune responses.
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl 2-propyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-3-5-8-10-7(6-13-8)9(11)12-4-2/h6H,3-5H2,1-2H3 |
InChI Key |
MXHQZXLMTHAOOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CO1)C(=O)OCC |
Origin of Product |
United States |
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